An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Amino-5-chlorobenzenesulfonic Acid Hydrochloride
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Amino-5-chlorobenzenesulfonic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 2-amino-5-chlorobenzenesulfonic acid hydrochloride. While specific crystallographic data for the hydrochloride salt is not extensively documented in publicly accessible literature, this paper outlines the critical importance of such studies in the pharmaceutical context and furnishes researchers, scientists, and drug development professionals with the necessary theoretical background and practical methodologies to undertake a thorough solid-state characterization. The guide emphasizes the causality behind experimental choices and provides self-validating protocols for the identification and characterization of potential polymorphic forms, ensuring scientific integrity and regulatory compliance.
Introduction: The Criticality of Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement, while maintaining the same chemical composition.[1] In the pharmaceutical industry, different polymorphic forms of an Active Pharmaceutical Ingredient (API) can exhibit distinct physicochemical properties, profoundly impacting a drug's performance and manufacturability.[1][2] These properties include:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3] A more soluble polymorph can enhance drug absorption, leading to a faster onset of action.[2]
-
Stability and Shelf-Life: Certain polymorphs may be more prone to degradation, impacting the drug's potency and the formation of impurities.[1]
-
Manufacturability: Properties like crystal shape, compaction behavior, and flowability are influenced by the polymorphic form, which can affect the efficiency and consistency of production processes like grinding, granulation, and tableting.[1][2]
Given that 2-amino-5-chlorobenzenesulfonic acid hydrochloride is a molecule with potential pharmaceutical applications, a thorough investigation into its solid-state properties is not merely an academic exercise but a crucial step in pre-formulation studies to ensure the development of a safe, effective, and stable dosage form.[4] Regulatory bodies such as the FDA require polymorphic screening data to be submitted in an Investigational New Drug (IND) application, underscoring the importance of this characterization from the earliest stages of drug development.[5]
Physicochemical Properties of 2-Amino-5-chlorobenzenesulfonic Acid
Before delving into the polymorphic screening of the hydrochloride salt, it is essential to understand the properties of the parent compound, 2-amino-5-chlorobenzenesulfonic acid.
| Property | Value | Source |
| Molecular Formula | C6H6ClNO3S | [6] |
| Molecular Weight | 207.63 g/mol | [6][7] |
| IUPAC Name | 2-amino-5-chlorobenzenesulfonic acid | [8][7] |
| CAS Number | 133-74-4 | [7] |
| Melting Point | >300°C | [7] |
| Appearance | White Powder |
A plausible method for the synthesis of 2-amino-5-chlorobenzenesulfonic acid involves the sulfonation of p-chloroaniline.[9] The hydrochloride salt can then be prepared by reacting the free acid with hydrochloric acid in a suitable solvent.
A Strategic Approach to Polymorph Screening
The goal of a polymorph screen is to identify as many crystalline forms of a compound as possible and to determine their thermodynamic relationships. A comprehensive screen should explore a wide range of crystallization conditions.
Caption: Workflow for single crystal X-ray diffraction analysis.
5.2. Interconversion and Stability Studies
Determining the thermodynamic stability of different polymorphs is crucial for selecting the most suitable form for development. This can be achieved through slurry experiments at different temperatures. The less stable (metastable) form will convert to the more stable form over time.
Protocol 5: Slurry Interconversion
-
Preparation: Create saturated solutions of the compound in a chosen solvent at a specific temperature.
-
Seeding: Add a mixture of the identified polymorphs to the saturated solution.
-
Equilibration: Stir the slurry for an extended period (days to weeks).
-
Analysis: Periodically withdraw solid samples and analyze them by PXRD to monitor the conversion of one form to another. The form that remains at the end of the experiment is the most stable under those conditions.
Conclusion
The investigation of the crystal structure and polymorphism of 2-amino-5-chlorobenzenesulfonic acid hydrochloride is a critical endeavor for its potential development as a pharmaceutical compound. This guide provides a robust framework for such an investigation, grounded in established scientific principles and regulatory expectations. By systematically applying the described methodologies, researchers can identify and characterize the different solid-state forms of this molecule, assess their thermodynamic stability, and select the optimal polymorph for further development. This ensures the consistency, quality, and efficacy of the final drug product, ultimately safeguarding patient health. [3]
References
- Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
- Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- Bentham Science Publishers. (2023, September 8).
- Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
- Contract Pharma. (2014, January 22).
- I-MAK. (2023, January 17).
- Crystal Pharmatech. (2026, January 28).
- PubMed. (2011, June 9). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV.
- FDA. Guidance for Industry.
- e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- (2024, July 10).
- Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids.
- Asian Journal of Pharmacy and Technology. (2020, April 16).
- ResearchGate. (2010, October 6). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids.
- PubChem. 2-Amino-5-chlorobenzenesulphonic acid.
- 2-Amino-5-chlorobenzenesulfonic acid.
- PSE Community.org. (2022, June 12).
- ECHEMI. 133-74-4, 2-Amino-5-chlorobenzenesulfonic acid Formula.
- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
- ResearchGate. Analytical techniques for studying and characterizing polymorphs and polymorphic transitions.
- Benchchem.
- PubChem. 2-Amino-5-chlorobenzoic acid.
- Thermo Fisher Scientific. 2-Amino-5-chlorobenzenesulfonic acid, 97% 25 g | Buy Online.
- Benchchem.
- International Journal of Chemical and Pharmaceutical Analysis. (2015, December 31). emerging techniques for polymorph detection.
- PMC. (2023, June 6).
- NETZSCH Analyzing & Testing. (2021, December 12).
- TA Instruments.
- (2006, June 15). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- PubChemLite. 2-amino-5-chlorobenzenesulfonic acid (C6H6ClNO3S).
- Wikipedia. 2-Amino-5-chlorobenzophenone.
- Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- University of St Andrews Research Portal. (2010, March 15). The X-ray Structures of Sulfones.
- Open Access Journals.
- Veeprho. 2-Amino-5-chlorobenzenesulfonic acid | CAS 133-74-4.
- IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- Asian Journal of Organic & Medicinal Chemistry. 2.
- MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones.
- TSI Journals. VIBRATIONAL SPECTROSCOPIC STUDY OF 2-AMINOETHYLSULFONIC ACID.
- ChemicalBook. Synthesis of 2-amino-5-chlorobenzonitrile.
- gsrs. 5-AMINO-2-CHLOROBENZENESULFONIC ACID.
- Benchchem.
- TRC. Buy Online CAS Number 133-74-4 - TRC - 2-Amino-5-chlorobenzenesulfonic Acid.
- Inxight Drugs. 5-AMINO-2-CHLOROBENZENESULFONIC ACID.
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
Sources
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 3. jocpr.com [jocpr.com]
- 4. benthamscience.com [benthamscience.com]
- 5. i-mak.org [i-mak.org]
- 6. veeprho.com [veeprho.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Amino-5-chlorobenzenesulphonic acid | C6H6ClNO3S | CID 8628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
